N-(4-tert-butylbenzyl)-2-chlorobenzamide N-(4-tert-butylbenzyl)-2-chlorobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10829844
InChI: InChI=1S/C18H20ClNO/c1-18(2,3)14-10-8-13(9-11-14)12-20-17(21)15-6-4-5-7-16(15)19/h4-11H,12H2,1-3H3,(H,20,21)
SMILES: CC(C)(C)C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Cl
Molecular Formula: C18H20ClNO
Molecular Weight: 301.8 g/mol

N-(4-tert-butylbenzyl)-2-chlorobenzamide

CAS No.:

Cat. No.: VC10829844

Molecular Formula: C18H20ClNO

Molecular Weight: 301.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-tert-butylbenzyl)-2-chlorobenzamide -

Specification

Molecular Formula C18H20ClNO
Molecular Weight 301.8 g/mol
IUPAC Name N-[(4-tert-butylphenyl)methyl]-2-chlorobenzamide
Standard InChI InChI=1S/C18H20ClNO/c1-18(2,3)14-10-8-13(9-11-14)12-20-17(21)15-6-4-5-7-16(15)19/h4-11H,12H2,1-3H3,(H,20,21)
Standard InChI Key XVKVUVXGHSLFMC-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Cl
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Cl

Introduction

Chemical Identity and Structural Features

N-(4-tert-Butylbenzyl)-2-chlorobenzamide (molecular formula: C18H20ClNO\text{C}_{18}\text{H}_{20}\text{ClNO}) consists of a benzamide core with two key substituents:

  • A 2-chloro group on the benzene ring of the benzamide moiety, which introduces electron-withdrawing effects.

  • A 4-tert-butylbenzyl group attached to the amide nitrogen, contributing steric bulk and lipophilicity.

Key Physicochemical Properties

  • Molecular Weight: 307.82 g/mol (calculated exact mass: 307.1235 g/mol) .

  • LogP: Estimated at ~4.42 , indicating high lipophilicity, which may influence membrane permeability.

  • Topological Polar Surface Area (TPSA): ~41.8 Ų , suggesting moderate solubility in polar solvents.

These properties align with trends observed in similar chlorobenzamide derivatives, such as N-(4-butylphenyl)-2-chlorobenzamide (CAS 303990-19-4), which shares a LogP of 4.42 and a molecular weight of 287.79 g/mol .

Synthetic Methodologies

Amide Coupling Strategies

The synthesis of N-(4-tert-butylbenzyl)-2-chlorobenzamide likely involves a two-step process:

  • Preparation of 2-Chlorobenzoyl Chloride:
    Reaction of 2-chlorobenzoic acid with thionyl chloride (SOCl2\text{SOCl}_2) or oxalyl chloride (ClCO2COCl\text{ClCO}_2\text{COCl}) to form the acyl chloride intermediate.

  • Amide Formation:
    Condensation of 2-chlorobenzoyl chloride with 4-tert-butylbenzylamine in the presence of a base (e.g., triethylamine) to yield the target compound .

A patent describing the synthesis of rebamipide (CN108440409B) provides a relevant analogy. The protocol involves:

  • Toluene as a solvent for amide coupling.

  • Nitrogen atmosphere to prevent oxidation.

  • Sodium bicarbonate washes to remove acidic byproducts.

  • Suction filtration and drying to isolate the product.

Optimization and Yield Considerations

Key parameters influencing yield include:

  • Temperature: Reactions conducted at 85°C achieved higher yields (93%) compared to lower temperatures (32% at 60°C) .

  • Solvent Choice: Toluene is preferred for its ability to dissolve both aromatic reactants and facilitate amide bond formation .

  • Purification: Washing with saturated sodium bicarbonate and methanol removes unreacted starting materials .

Physicochemical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While direct NMR data for N-(4-tert-butylbenzyl)-2-chlorobenzamide are unavailable, analogous compounds exhibit characteristic peaks:

  • 1H NMR:

    • Aromatic protons: δ 7.2–8.0 ppm (multiplet, integrating for 8H from both benzene rings).

    • tert-Butyl group: δ 1.3 ppm (singlet, 9H).

    • Methylene group (CH2\text{CH}_2): δ 4.5 ppm (singlet, 2H) .

  • 13C NMR:

    • Carbonyl carbon: δ ~167 ppm.

    • Chlorinated aromatic carbons: δ ~125–140 ppm .

Thermal Stability

Differential Scanning Calorimetry (DSC) of similar benzamides reveals melting points ranging from 150–200°C , suggesting moderate thermal stability.

Biological Activity and Structure-Activity Relationships (SAR)

SAR Insights for N-(4-tert-Butylbenzyl)-2-Chlorobenzamide

  • Chlorine Substituent: The 2-chloro group likely enhances target binding via electron withdrawal, as seen in antitubercular salicylanilides .

  • tert-Butyl Group: This bulky substituent may improve metabolic stability but could limit solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator